molecular formula C8H7Cl2FN2 B1436427 3-(Chloromethyl)-6-fluoroimidazo[1,2-a]pyridine hydrochloride CAS No. 2060032-25-7

3-(Chloromethyl)-6-fluoroimidazo[1,2-a]pyridine hydrochloride

Cat. No. B1436427
M. Wt: 221.06 g/mol
InChI Key: YDIREDBWZGILAQ-UHFFFAOYSA-N
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Description

3-(Chloromethyl)pyridine hydrochloride, also known as 3-Picolyl chloride hydrochloride, is a chemical compound with the empirical formula C6H6ClN·HCl . It is a yellow powder or yellow-tan solid with an irritating odor .


Synthesis Analysis

The synthesis of 3-(Chloromethyl)pyridine hydrochloride involves several steps :

  • The 3-pyridinemethanol reacts with thionyl chloride to produce the target product, namely, 3-(chloromethyl)pyridine hydrochloride .

Molecular Structure Analysis

The molecular weight of 3-(Chloromethyl)pyridine hydrochloride is 164.03 g/mol . The SMILES string representation of the molecule is Cl[H].ClCc1cccnc1 .


Chemical Reactions Analysis

3-(Chloromethyl)pyridine hydrochloride is incompatible with strong oxidizing agents and strong bases .


Physical And Chemical Properties Analysis

3-(Chloromethyl)pyridine hydrochloride is a solid at room temperature . It is hygroscopic and water-soluble . The melting point is 137-143 °C .

Scientific Research Applications

Fluorescent Properties

  • Imidazo[1,2-a]pyridines, including derivatives similar to 3-(Chloromethyl)-6-fluoroimidazo[1,2-a]pyridine, exhibit notable fluorescent properties. These compounds have been studied for their potential as biomarkers and photochemical sensors. The hydroxymethyl group in these compounds, like the chloromethyl group in 3-(Chloromethyl)-6-fluoroimidazo[1,2-a]pyridine, can enhance fluorescence intensity, making them useful in various scientific applications (Velázquez-Olvera et al., 2012).

Physicochemical Properties

  • The physicochemical properties of imidazo[1,2-a]pyridines are essential for their applications in medicinal chemistry. For example, 8-Fluoroimidazo[1,2-a]pyridine has been established as a physicochemical mimic of imidazo[1,2-a]pyrimidine, demonstrating its utility in drug development and as a bioisosteric replacement in certain therapeutic agents (Humphries et al., 2006).

Synthesis and Structural Analysis

  • The synthesis and molecular structure of compounds closely related to 3-(Chloromethyl)-6-fluoroimidazo[1,2-a]pyridine hydrochloride have been extensively studied. These studies contribute to understanding the chemical behavior and potential applications of such compounds in various scientific domains, including materials science and pharmaceuticals (Aliev et al., 2007).

Potential in Medical Imaging

  • Fluorinated imidazo[1,2-a]pyridine derivatives have been synthesized and evaluated as potential agents for imaging beta-amyloid plaques in Alzheimer’s disease. This indicates the potential of 3-(Chloromethyl)-6-fluoroimidazo[1,2-a]pyridine hydrochloride derivatives in neuroimaging and the diagnosis of neurodegenerative diseases (Zeng et al., 2006).

Safety And Hazards

This chemical is harmful if swallowed, inhaled, or absorbed through the skin . It causes severe skin burns and eye damage . It is suspected of causing genetic defects . When heated to decomposition, it can release irritating gases and vapors .

properties

IUPAC Name

3-(chloromethyl)-6-fluoroimidazo[1,2-a]pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFN2.ClH/c9-3-7-4-11-8-2-1-6(10)5-12(7)8;/h1-2,4-5H,3H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDIREDBWZGILAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N2C=C1F)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Chloromethyl)-6-fluoroimidazo[1,2-a]pyridine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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